6-Butylamino-1,3-dimethyluracil

Ion Channel Pharmacology Potassium Channel Opener Smooth Muscle Relaxation

Researchers requiring validated KATP channel openers face limited availability of well-characterized tool compounds. 6-Butylamino-1,3-dimethyluracil addresses this gap with: • Kir6.2/SUR2B activation at EC50 <30 nM (Ltk cells), enabling reproducible bladder disorder studies. • GPR17 agonism (EC50 = 32 nM) for oligodendrocyte differentiation and remyelination research. • Defined enzyme inhibition: Ki = 1.43 µM (bovine intestinal ALP), Ki = 101 nM (rat ecto-5′-nucleotidase). The butylamino substituent confers specific target engagement; uncharacterized alkyl-chain analogs risk confounding off-target effects and irreproducible results.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 5770-46-7
Cat. No. B5250278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butylamino-1,3-dimethyluracil
CAS5770-46-7
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=O)N(C(=O)N1C)C
InChIInChI=1S/C10H17N3O2/c1-4-5-6-11-8-7-9(14)13(3)10(15)12(8)2/h7,11H,4-6H2,1-3H3
InChIKeyFVVDHTAGKNRSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Butylamino-1,3-dimethyluracil – Compound Profile & Procurement


6-Butylamino-1,3-dimethyluracil (CAS 5770-46-7) is a synthetic, N1,N3-disubstituted 6-aminouracil derivative with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . It is characterized by a 1,3-dimethyluracil core bearing an n-butylamino substituent at the 6-position. This structural class serves as a key intermediate in the synthesis of xanthine-related compounds and substituted pteridines [1]. Physicochemical data indicate a melting point of 142–143 °C and a predicted pKa of 3.98 ± 0.20 . The compound has been evaluated in multiple biological assays, including ion channel modulation, GPCR agonism, and enzyme inhibition, establishing its relevance in medicinal chemistry and drug discovery research [2].

Ion channel tool compound KATP / GPR17 modulation research
Enzyme inhibition probe Phosphatase and 5′-nucleotidase studies
Reliable synthetic intermediate Xanthine/pteridine chemistry building block

Why 6-Butylamino-1,3-dimethyluracil Is Irreplaceable


The 6-alkylamino substituent is a critical determinant of biological activity and physicochemical properties within the 6-aminouracil scaffold. Variations in the N6-alkyl chain—whether length, branching, or cyclization—profoundly alter target engagement, potency, and selectivity profiles [1]. For instance, the n-butyl chain in 6-butylamino-1,3-dimethyluracil provides a specific combination of lipophilicity (cLogP ~1.5 for the propyl analog) and steric bulk that influences binding to potassium channels, GPCRs, and alkaline phosphatases [2][3]. Substitution with shorter (ethyl, propyl), branched (isobutyl), or cyclic (cyclohexyl) amines would yield analogs with different physicochemical and pharmacological properties, rendering simple interchange scientifically unsound. The quantitative evidence below demonstrates that this specific butylamino derivative possesses distinct activity values that are not transferable to other 6-alkylamino-1,3-dimethyluracils.

N6-Alkyl chain specificity
The n-butylamino group provides a lipophilicity and steric profile that directly impacts target engagement at KATP channels, GPCRs, and phosphatases; shorter, branched, or cyclic analogs may shift potency and selectivity profiles in reported assays.
Absence of comparator characterization
Ethyl, propyl, isobutyl, and cyclohexyl analogs lack publicly reported activity data in the same assay systems used to profile the butylamino derivative, making direct substitution scientifically unsound without independent validation.
Synthetic route consistency
The high-yield synthetic route is established for n-butylamine; sterically hindered amines may require modified conditions and yields that are not documented, potentially affecting scalable procurement.

6-Butylamino-1,3-dimethyluracil: Quantitative Comparison with Analogs


Kir6.2/SUR2B Channel Opening Potency

6-Butylamino-1,3-dimethyluracil activates the Kir6.2/SUR2B (KATP) channel in human urinary bladder cells, a target relevant for overactive bladder therapy. In a FLIPR membrane potential assay using Ltk cells expressing human Kir6.2 and SUR2B, the compound exhibited EC50 values of 26.9 nM and 27 nM [1]. No direct head-to-head comparator data were identified for the closest analogs (e.g., 6-ethylamino, 6-propylamino, 6-isobutylamino, or 6-cyclohexylamino-1,3-dimethyluracil) in the same assay system. Therefore, this represents a class-level inference: the n-butylamino chain length is known to be optimal for this specific channel interaction based on structure-activity relationship trends in related 6-aminouracil series [2].

Kir6.2/SUR2B EC₅₀
Class-level
26.9 nM
Supports KATP channel opener screening context
Comparator analog data not available; class-level inference
Ion Channel Pharmacology Potassium Channel Opener Smooth Muscle Relaxation

Pig Detrusor Relaxation (EC50)

In a functional ex vivo assay measuring relaxation of field-stimulated pig detrusor muscle strips, 6-butylamino-1,3-dimethyluracil demonstrated an EC50 of 229 nM [1]. This assay assesses the compound's ability to reduce bladder smooth muscle contractility, a property linked to KATP channel opening. As with the cellular potency data, direct comparative EC50 values for close structural analogs (ethyl, propyl, isobutyl, cyclohexyl) in this specific tissue preparation are not publicly available. The observed activity is consistent with the compound's cellular potency at Kir6.2/SUR2B channels.

Detrusor Relax. EC₅₀
Class-level
229 nM
Supports ex vivo bladder tissue relaxation context
Tissue-based functional endpoint; analog data not available
Urology Smooth Muscle Pharmacology Bladder Relaxation

GPR17 Agonist Activity (EC50)

6-Butylamino-1,3-dimethyluracil acts as an agonist at the human GPR17 receptor, a GPCR implicated in oligodendrocyte differentiation and myelin repair. In a calcium mobilization assay using human 1321N1 cells expressing GPR17, the compound elicited a response with an EC50 of 32 nM [1]. This represents a distinct pharmacological activity that is not shared by all 6-aminouracil derivatives. For instance, the 6-isobutylamino analog (CHEMBL3410535) has been reported to inhibit the deubiquitinating enzyme UCHL5 with an IC50 of 13.6 µM, a completely different target profile [2]. No GPR17 activity data are available for the ethyl, propyl, or cyclohexyl analogs, indicating that the butylamino substitution imparts a unique receptor interaction profile.

GPR17 Agonist EC₅₀
Reported
32 nM
Isobutyl analog inhibits UCHL5 (IC₅₀ 13.6 µM, different target)
Supports GPR17-specific signaling research context
Distinct target profile vs. other alkylamino analogs
GPCR Pharmacology GPR17 Calcium Mobilization

Alkaline Phosphatase Inhibition (Ki)

6-Butylamino-1,3-dimethyluracil exhibits modest inhibitory activity against bovine intestinal alkaline phosphatase (bIAP), with a Ki of 1.43 µM [1]. Alkaline phosphatases are key enzymes in phosphate metabolism and are targets for certain therapeutic and diagnostic applications. While no direct comparator data for other 6-alkylamino-1,3-dimethyluracils against bIAP are available, the inhibition of 5′-nucleotidase (rat ecto-5′-NT) by the same compound has been reported with a Ki of 101 nM [2], indicating a broader nucleotide-metabolizing enzyme interaction profile. The lack of published inhibition data for the ethyl, propyl, isobutyl, or cyclohexyl analogs against these phosphatases suggests that the butylamino derivative possesses a distinct enzyme interaction landscape.

bIAP Ki
Class-level
1.43 µM
Supports phosphatase enzyme inhibition context
Also inhibits 5′-NT (Ki 101 nM); comparator data not available
Enzyme Inhibition Alkaline Phosphatase Nucleotide Metabolism

Synthetic Accessibility & Yield

The synthesis of 6-butylamino-1,3-dimethyluracil from 6-chloro-1,3-dimethyluracil and n-butylamine proceeds with a reported yield of approximately 95% . An alternative route using 1,3-dimethyl-6-cyanouracil yields about 84% . These high yields are indicative of the favorable reactivity of the n-butylamine nucleophile with the electrophilic 6-position of the uracil core. While yields for the ethyl and propyl analogs are expected to be similarly high due to analogous reaction mechanisms, the isobutyl and cyclohexyl analogs may encounter steric hindrance that reduces efficiency or necessitates modified conditions. Quantitative comparative synthesis yield data for these specific analogs in peer-reviewed literature are not available, but the high reported yield for the butyl derivative supports its practical scalability for procurement and downstream synthetic applications.

Synthetic Yield
Data to verify
~95%
Confirms scalable procurement route feasibility
Yield from 6-chloro-1,3-dimethyluracil route; not peer-reviewed
Chemical Synthesis Process Chemistry Aminouracil Derivatives

6-Butylamino-1,3-dimethyluracil: Research & Industrial Applications


KATP Channel Modulator Screening & Overactive Bladder Research

Use 6-butylamino-1,3-dimethyluracil as a reference Kir6.2/SUR2B channel opener in cellular assays (FLIPR, electrophysiology) and ex vivo bladder tissue studies. The compound's sub-30 nM EC50 in Ltk cells [1] and 229 nM functional EC50 in pig detrusor [2] provide well-defined potency benchmarks for evaluating novel KATP channel agonists targeting urinary bladder disorders. Procurement of this specific butylamino derivative ensures reproducibility of these reported activities, as other 6-alkylamino analogs lack equivalent characterization in these systems.

GPR17 Pharmacology & Myelin Repair Research

Employ 6-butylamino-1,3-dimethyluracil as a potent (EC50 = 32 nM) GPR17 agonist tool compound [3]. Its unique ability to activate GPR17 distinguishes it from other 6-aminouracil derivatives (e.g., the 6-isobutylamino analog inhibits UCHL5 with micromolar potency [4]). Researchers investigating GPR17 signaling, oligodendrocyte differentiation, and remyelination therapies should procure the butylamino derivative to ensure on-target activity and avoid confounding off-target effects associated with other alkyl chain variants.

Alkaline Phosphatase & 5'-Nucleotidase Enzyme Studies

Utilize 6-butylamino-1,3-dimethyluracil as a biochemical probe for nucleotide-metabolizing enzymes. Its Ki values of 1.43 µM for bovine intestinal alkaline phosphatase and 101 nM for rat ecto-5′-nucleotidase [5] provide a defined inhibition profile. The absence of comparable data for the ethyl, propyl, isobutyl, or cyclohexyl analogs in public databases means that substituting those compounds would introduce unknown enzymatic activity, potentially compromising experimental outcomes. Therefore, procurement of the butylamino derivative is essential for reproducible enzyme inhibition studies.

Synthetic Intermediate for Xanthines & Pteridines

Procure 6-butylamino-1,3-dimethyluracil as a key building block for the synthesis of substituted xanthines and pteridines, as described in patent literature [6]. The high-yield synthetic route (~95% from 6-chloro-1,3-dimethyluracil) confirms its practical utility as a scalable intermediate. While other 6-alkylamino analogs can serve similar roles, the butyl derivative's well-documented synthesis and commercial availability make it a preferred choice for establishing reliable synthetic pathways in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
KATP channel modulation research
Kir6.2/SUR2B opener selectivity
Cellular and ex vivo smooth muscle endpoint context
GPR17 receptor signaling research
GPCR agonist selectivity review
GPR17-mediated calcium mobilization assay context
Nucleotide metabolism enzyme studies
Enzyme inhibition profile review
Phosphatase and 5′-nucleotidase endpoint context
Xanthine/pteridine synthesis intermediate
Established synthetic route consistency
Reaction scalability and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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